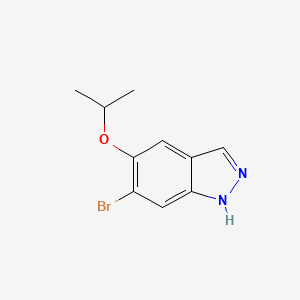

6-溴-5-异丙氧基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-5-isopropoxy-1H-indazole is a chemical compound with the CAS Number: 1374651-77-0 . It has a molecular weight of 255.11 and its IUPAC name is 6-bromo-5-isopropoxy-1H-indazole . The compound is typically stored in a sealed, dry environment at 2-8°C . It is a solid substance .

Synthesis Analysis

The synthesis of 1H-indazoles, which includes 6-Bromo-5-isopropoxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The InChI code for 6-Bromo-5-isopropoxy-1H-indazole is 1S/C10H11BrN2O/c1-6(2)14-10-3-7-5-12-13-9(7)4-8(10)11/h3-6H,1-2H3,(H,12,13) . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis

Indazole derivatives, including 6-Bromo-5-isopropoxy-1H-indazole, have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . The compounds were tested for their potential to inhibit the proangiogenic cytokines associated with tumor development .Physical And Chemical Properties Analysis

6-Bromo-5-isopropoxy-1H-indazole is a solid substance . It is typically stored in a sealed, dry environment at 2-8°C . The compound has a molecular weight of 255.11 .科学研究应用

Materials Science and Organic Electronics

Indazole derivatives can serve as building blocks for organic semiconductors. Scientists investigate their electronic properties, charge transport abilities, and stability. By incorporating 6-Bromo-5-isopropoxy-1H-indazole into conjugated polymers or small molecules, they aim to develop materials for flexible displays, solar cells, or sensors.

These applications highlight the versatility of 6-Bromo-5-isopropoxy-1H-indazole across diverse scientific disciplines. Researchers continue to explore its potential, aiming to unlock novel solutions and advance our understanding of its properties. If you need further details or additional applications, feel free to ask! 🌟

作用机制

Target of Action

Similar indazole derivatives have been evaluated for anticancer, antiangiogenic, and antioxidant activities .

Mode of Action

Indazole derivatives have been known to interact with their targets, leading to changes that can inhibit the viability of certain cancer cells .

Biochemical Pathways

It’s worth noting that indazole derivatives can affect angiogenesis, a process of new blood vessel development from preexisting vessels .

Result of Action

Similar indazole derivatives have shown potential in hindering the viability of certain cancer cells .

安全和危害

The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

未来方向

The synthesis of 1H-indazoles, including 6-Bromo-5-isopropoxy-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These strategies provide a foundation for future research and development in the field of medicinal chemistry.

属性

IUPAC Name |

6-bromo-5-propan-2-yloxy-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c1-6(2)14-10-3-7-5-12-13-9(7)4-8(10)11/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXSSYQGDNEATC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C2C(=C1)C=NN2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)

![1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B580830.png)